molecular formula C13H24O B1617834 2-Methyl-4-(2,2,3-trimethylcyclopent-3-en-1-yl)butan-1-ol CAS No. 72089-08-8

2-Methyl-4-(2,2,3-trimethylcyclopent-3-en-1-yl)butan-1-ol

Cat. No.: B1617834
CAS No.: 72089-08-8
M. Wt: 196.33 g/mol
InChI Key: CYVGAJHMMVDTDZ-UHFFFAOYSA-N
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Description

2-Methyl-4-(2,2,3-trimethylcyclopent-3-en-1-yl)butan-1-ol is an organic compound with the molecular formula C13H24O. It is known for its unique structure, which includes a cyclopentene ring and multiple methyl groups. This compound is often used in the synthesis of various organic compounds and has applications in different fields such as chemistry, biology, medicine, and industry .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-(2,2,3-trimethylcyclopent-3-en-1-yl)butan-1-ol undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound’s structure and properties for specific applications.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alkanes or alcohols .

Scientific Research Applications

2-Methyl-4-(2,2,3-trimethylcyclopent-3-en-1-yl)butan-1-ol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-4-(2,2,3-trimethylcyclopent-3-en-1-yl)butan-1-ol involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-4-(2,2,3-trimethylcyclopent-3-en-1-yl)butan-1-ol stands out due to its unique combination of a cyclopentene ring and multiple methyl groups. This structure imparts specific chemical and physical properties, making it valuable for various applications. Its distinct odor profile also makes it a popular choice in the fragrance industry .

Properties

IUPAC Name

2-methyl-4-(2,2,3-trimethylcyclopent-3-en-1-yl)butan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24O/c1-10(9-14)5-7-12-8-6-11(2)13(12,3)4/h6,10,12,14H,5,7-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYVGAJHMMVDTDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCC(C1(C)C)CCC(C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60888048
Record name 3-Cyclopentene-1-butanol, .beta.,2,2,3-tetramethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60888048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72089-08-8
Record name Brahmanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=72089-08-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Cyclopentene-1-butanol, beta,2,2,3-tetramethyl-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Cyclopentene-1-butanol, .beta.,2,2,3-tetramethyl-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 3-Cyclopentene-1-butanol, .beta.,2,2,3-tetramethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60888048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name β,2,2,3-tetramethylcyclopent-3-ene-1-butanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.069.373
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methyl-4-(2,2,3-trimethylcyclopent-3-en-1-yl)butan-1-ol
Reactant of Route 2
2-Methyl-4-(2,2,3-trimethylcyclopent-3-en-1-yl)butan-1-ol
Reactant of Route 3
2-Methyl-4-(2,2,3-trimethylcyclopent-3-en-1-yl)butan-1-ol
Reactant of Route 4
2-Methyl-4-(2,2,3-trimethylcyclopent-3-en-1-yl)butan-1-ol
Reactant of Route 5
2-Methyl-4-(2,2,3-trimethylcyclopent-3-en-1-yl)butan-1-ol
Reactant of Route 6
2-Methyl-4-(2,2,3-trimethylcyclopent-3-en-1-yl)butan-1-ol

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